molecular formula C20H17NO8 B569756 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide CAS No. 115747-16-5

3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide

Cat. No.: B569756
CAS No.: 115747-16-5
M. Wt: 399.355
InChI Key: IUWYWEZCCXQGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is a derivative of tetracycline, a broad-spectrum antibiotic that has been widely used since its discovery in the 1940s. Tetracyclines are known for their effectiveness against a variety of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits protein synthesis in bacteria, making it a valuable tool in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[88001,703,8012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide can be synthesized through the chemical modification of tetracyclineThis modification can be achieved through various chemical reactions, including halogenation and subsequent substitution reactions .

Industrial Production Methods: Industrial production of lumitetracycline involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria to produce tetracycline, which is then extracted and purified. The purified tetracycline undergoes chemical modification to introduce the luminescent group, resulting in lumitetracycline .

Chemical Reactions Analysis

Types of Reactions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to a bacteriostatic effect, preventing bacterial growth and replication . The luminescent properties of lumitetracycline also make it useful in imaging applications, where it can be used to visualize cellular processes .

Comparison with Similar Compounds

3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is unique among tetracyclines due to its luminescent properties. Similar compounds include:

    Tetracycline: The parent compound, widely used as an antibiotic.

    Doxycycline: A tetracycline derivative with improved pharmacokinetics.

    Minocycline: Known for its enhanced activity against resistant bacteria.

    Tigecycline: A glycylcycline with broad-spectrum activity.

This compound’s uniqueness lies in its ability to serve as both an antibiotic and a fluorescent probe, making it valuable in both therapeutic and research settings .

Properties

CAS No.

115747-16-5

Molecular Formula

C20H17NO8

Molecular Weight

399.355

InChI

InChI=1S/C20H17NO8/c1-18(28)6-3-2-4-8(22)10(6)14(24)19-9(18)5-7-12(19)13(23)11(16(21)26)15(25)20(7,29)17(19)27/h2-4,7,9,12,22,25,28-29H,5H2,1H3,(H2,21,26)

InChI Key

IUWYWEZCCXQGEG-UHFFFAOYSA-N

SMILES

CC1(C2CC3C4C2(C(=O)C5=C1C=CC=C5O)C(=O)C3(C(=C(C4=O)C(=O)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.